Calcium phytate

Vue d'ensemble

Description

Calcium phytate is a type of phosphate ester that is found in plants, particularly in grains and legumes. It has been studied for its potential to bind with minerals, including calcium, and for its antioxidant and anti-inflammatory properties. It is also known for its ability to interact with other molecules, including proteins, lipids, and carbohydrates. In addition, it has been studied for its potential as a therapeutic agent for various diseases and conditions, such as cancer, diabetes, and cardiovascular disease.

Applications De Recherche Scientifique

Agriculture: Enhancing Soil Quality and Plant Growth

Calcium phytate plays a role in agriculture by improving soil quality and aiding plant growth. It acts as a natural chelating agent, binding to minerals in the soil and making them more available to plants. This can enhance the nutritional value of crops and support sustainable farming practices .

Food Industry: Nutrient Preservation and Antioxidant Properties

In the food industry, Calcium phytate is utilized for its antioxidant properties, helping to preserve the nutritional quality of food products. It also acts as a preservative, extending the shelf life of various foods by preventing oxidative rancidity .

Pharmaceuticals: Drug Delivery and Mineral Supplementation

Calcium phytate is explored in pharmaceuticals for its potential in drug delivery systems due to its ability to form complexes with various compounds. It’s also used in mineral supplements to prevent and treat deficiencies .

Environmental Science: Water Treatment and Pollution Control

In environmental science, Calcium phytate contributes to water treatment processes by removing heavy metals and other pollutants from wastewater. This helps in reducing environmental pollution and protecting aquatic ecosystems .

Biotechnology: Enzyme Production and Genetic Engineering

Calcium phytate is significant in biotechnology for the production of enzymes like phytases, which are used in animal feed to improve nutrient absorption. It’s also involved in genetic engineering to develop crops with lower phytate levels for better mineral bioavailability .

Nutrition: Impact on Mineral Absorption and Dietary Intake

Nutritionally, Calcium phytate affects mineral absorption in the human body. It can bind to essential minerals like iron and zinc, reducing their bioavailability. However, it’s also recognized for its potential health benefits, such as antioxidant activity and protective effects against certain diseases .

Health Care: Disease Prevention and Treatment

Calcium phytate has been studied for its role in health care, particularly in the prevention and treatment of diseases like cancer and cardiovascular conditions. Its antioxidant and anti-inflammatory properties contribute to its therapeutic potential .

Food Processing: Enhancing Texture and Stability

In food processing, Calcium phytate is used to enhance the texture and stability of products like tofu and canned vegetables. It helps in maintaining the desired consistency and quality during processing and storage .

Orientations Futures

: Shkembi, B., & Huppertz, T. (2022). Calcium Absorption from Food Products: Food Matrix Effects. Nutrients, 14(1), 180. Link : World Health Organization (WHO). (2021). Calcium Absorption from Food Products: Food Matrix Effects. Link : Frontiers in Chemistry. (2023). Phytates as a natural source for health promotion: A critical review. Link

Mécanisme D'action

Target of Action

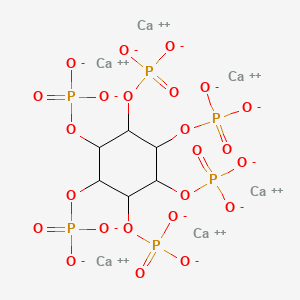

Calcium phytate, a calcium salt of phytic acid, primarily targets minerals such as calcium, iron, and other multivalent cations . It has a strong chelating ability, which allows it to bind with these minerals, forming complexes . This interaction plays a significant role in the metabolism of these minerals in the body.

Mode of Action

Calcium phytate interacts with its targets by forming complexes with them. This is facilitated by the calcium ion, which aids in the binding of myoinositol hexakisphosphate, creating a beneficial electrostatic environment in the phytase substrate-binding domain . This complex formation limits the bioavailability of the minerals, affecting their absorption and utilization in the body .

Biochemical Pathways

The primary biochemical pathway involving calcium phytate is the hydrolysis of phytic acid. Phytase, an enzyme, catalyzes the hydrolysis of phytic acid, releasing inorganic phosphorus, calcium, and other mineral nutrients . This process is crucial for the metabolism of phosphorus and other minerals in the body.

Pharmacokinetics

The pharmacokinetics of calcium phytate is largely influenced by its solubility. The solubility of the calcium salt of phytic acid is quite low, which impairs the absorption of calcium because calcium phytate precipitates in the intestine . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of calcium phytate are significantly affected by its solubility.

Result of Action

The action of calcium phytate results in several molecular and cellular effects. It inhibits the absorption of essential trace elements and minerals, which can lead to deficiencies of calcium, iron, and zinc under certain dietary circumstances . It also has beneficial properties, such as acting as an antioxidant, anticancer agent, and inhibitor of calcium salt crystallization . Moreover, it prevents renal stone formation and reduces starch digestion .

Action Environment

The action of calcium phytate is influenced by various environmental factors. Its content in cereals, legumes, and oleaginous seeds varies widely, depending on the botanical variety, environmental or climatic growing conditions, use of phosphate fertilizers, and stage of maturation . In unrefined cereals, phytate is typically concentrated in the outer aleurone layer, except for maize, where it is mainly in the germ . These factors can affect the action, efficacy, and stability of calcium phytate in the body.

Propriétés

IUPAC Name |

hexacalcium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.6Ca/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEXVRDUEAJUGY-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Ca6O24P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40998952 | |

| Record name | Hexacalcium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40998952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

888.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] White powder; [MSDSonline] | |

| Record name | Calcium phytate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4173 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightyl sol in water | |

| Record name | CALCIUM PHYTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/962 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Calcium phytate | |

Color/Form |

Free flowing white powder | |

CAS RN |

7776-28-5, 3615-82-5 | |

| Record name | Calcium phytate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium magnesium salt (1:?:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexacalcium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40998952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium fytate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), calcium magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PHYTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1WK0T5S7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM PHYTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/962 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Calcium Phytate and where is it found?

A1: Calcium phytate is the calcium salt of phytic acid, a naturally occurring compound found in plant seeds, particularly in cereal grains, legumes, and nuts. It serves as the primary storage form of phosphorus in these plants.

Q2: How does Calcium Phytate affect the bioavailability of minerals?

A2: Calcium phytate is known to bind to certain minerals, such as zinc, iron, and calcium, forming insoluble complexes in the digestive tract. This binding can significantly reduce their absorption and bioavailability, potentially leading to mineral deficiencies. []

Q3: How does Calcium Phytate impact phosphorus availability?

A3: While Calcium Phytate stores phosphorus, its phosphorus is not readily available to monogastric animals, including humans and pigs, due to the lack of the enzyme phytase needed to break down the phytate molecule. []

Q4: What is the role of phytase in relation to Calcium Phytate?

A4: Phytase is an enzyme that can break down phytic acid, releasing the bound phosphorus and minerals and making them available for absorption. []

Q5: How can the bioavailability of phosphorus and minerals from Calcium Phytate be improved?

A5: Dietary supplementation with phytase enzyme is a common strategy to improve phosphorus and mineral bioavailability from phytate-rich diets for both humans and animals. [] Certain bacterial strains, such as those belonging to the Paenibacillus genus, have shown the ability to dissolve Calcium Phytate, releasing soluble phosphate. [, , ]

Q6: What is the mechanism by which Calcium Phytate acts as a corrosion inhibitor?

A6: Calcium Phytate acts as a corrosion inhibitor by forming a protective layer on the surface of metals. This layer prevents corrosive agents, such as chloride ions, from reaching the metal surface and causing corrosion. This property has been studied in the context of protecting stainless steel reinforcement in concrete structures, particularly in marine environments where chloride exposure is a significant concern. []

Q7: How effective is Calcium Phytate in preventing corrosion?

A7: Research has shown that Calcium Phytate can significantly reduce the corrosion of stainless steel. Studies have demonstrated a reduction in corrosion rates of up to 90% with the addition of small amounts of Calcium Phytate. []

Q8: How does the structure of Calcium Phytate contribute to its corrosion-inhibiting properties?

A8: The molecule possesses multiple phosphate groups, which have a strong affinity for metal ions. This allows Calcium Phytate to effectively bind to the metal surface, forming a stable protective layer. [, ]

Q9: How is Calcium Phytate used in the conservation of iron gall ink documents?

A9: Calcium Phytate is used to treat iron gall ink corrosion on paper and parchment documents. It works by binding to free iron ions, which are responsible for the degradation of cellulose over time, thus preventing further damage. [, , ]

Q10: How effective is Calcium Phytate in treating iron gall ink corrosion?

A10: While no treatment provides complete protection against ink corrosion, Calcium Phytate combined with calcium bicarbonate has shown promising results in stabilizing iron ions and preventing further migration, especially when compared to untreated documents. [, ]

Q11: Are there any limitations to using Calcium Phytate for treating iron gall ink corrosion?

A11: Applying aqueous solutions, including Calcium Phytate, to fragile documents carries risks of damage. This has led to exploration of alternative application methods like flotation and specialized drying techniques. []

Q12: How does Calcium Phytate interact with iron in the context of iron gall ink?

A12: Calcium Phytate forms a stable complex with free iron(II) ions present in the ink. This prevents the iron from catalyzing the oxidative degradation of cellulose in the paper. []

Q13: Can Calcium Phytate be used to remove iron contamination from paper prior to hydrogen peroxide bleaching?

A14: Yes, research suggests Calcium Phytate can be used as a pre-treatment before hydrogen peroxide bleaching. By complexing with iron ions, it helps prevent cellulose degradation and color reversion often caused by free iron during the bleaching process. []

Q14: Are there other potential benefits of using Calcium Phytate as a pre-treatment before hydrogen peroxide bleaching?

A15: In addition to its iron-complexing properties, Calcium Phytate may offer further benefits as a pre-treatment by acting as a buffer and antioxidant, further protecting the paper during the bleaching process. []

Q15: How does Calcium Phytate compare to other treatments for iron gall ink corrosion?

A16: Compared to some traditional treatments like deacidification alone, Calcium Phytate combined with calcium bicarbonate demonstrates a better ability to preserve the structural integrity of the paper while limiting iron ion migration. [, ]

Q16: Can Calcium Phytate be used to enhance zinc bioavailability in phytate-rich diets?

A17: While Calcium Phytate itself binds to zinc and reduces its bioavailability, research suggests that caseinophosphopeptides can mitigate this effect. They achieve this by forming nanocomplexes with both Calcium Phytate and zinc, making zinc more absorbable. []

Q17: How does the presence of Calcium Phytate affect the growth of mycorrhizal fungi?

A18: Mycorrhizal fungi form symbiotic relationships with plant roots and can access phosphorus from phytate. Studies show that the presence of Calcium Phytate can promote the growth of these fungi, potentially enhancing phosphorus uptake by plants. []

Q18: How can Calcium Phytate be synthesized?

A19: Calcium Phytate can be synthesized by reacting phytic acid, extracted from sources like rice bran, with calcium carbonate and calcium hydroxide under controlled conditions. The resulting precipitate is then calcined to obtain Calcium Phytate powder. []

Q19: What are the potential applications of Calcium Phytate nanoparticles?

A20: Calcium Phytate nanoparticles have shown potential for use in biomedical applications, such as drug delivery systems and imaging agents, due to their biocompatibility and stability. []

Q20: How can the size of Calcium Phytate nanoparticles be controlled during synthesis?

A21: The size of Calcium Phytate nanoparticles can be adjusted by controlling the ratio of calcium to phytate during synthesis. []

Q21: Can Calcium Phytate be used as a component in biosensors?

A22: Research indicates that Calcium Phytate can be used to immobilize enzymes, such as horseradish peroxidase, on electrode surfaces, creating sensitive and stable biosensors for detecting various analytes, including hydrogen peroxide. []

Q22: What are the advantages of using Calcium Phytate in biosensor applications?

A23: Calcium Phytate offers good biocompatibility, promoting enzyme activity, and strong adhesion properties, ensuring the stability and sensitivity of the biosensor. [, ]

Q23: What is the potential of using microorganisms for Calcium Phytate production?

A24: Microorganisms, particularly certain bacteria and fungi, can produce phytase, which can be used to convert phytic acid into Calcium Phytate. This approach offers a more sustainable and environmentally friendly alternative to chemical synthesis methods. [, ]

Q24: Can Calcium Phytate be extracted from industrial wastewater?

A25: Yes, research has shown that it's feasible to extract Calcium Phytate from wastewater generated by starch production plants, offering a valuable byproduct and reducing environmental pollution. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate](/img/structure/B1194125.png)

![17-(2-Hydroxy-1,5-dimethyl-hex-4-enyl)-4,4,10,13,14-pentamethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1194126.png)

![6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1194142.png)

![3-[(2,6-Dideoxy-3-o-methylhexopyranosyl)oxy]-14,19-dihydroxycard-20(22)-enolide](/img/structure/B1194143.png)